molecular formula C18H18INO4S B3669707 (5E)-5-[3-ethoxy-5-iodo-4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[3-ethoxy-5-iodo-4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3669707
M. Wt: 471.3 g/mol
InChI Key: MFISQPWCLTZBKN-XNTDXEJSSA-N
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Description

(5E)-5-[3-ethoxy-5-iodo-4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

(5E)-5-[(3-ethoxy-5-iodo-4-propan-2-yloxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18INO4S/c1-5-7-20-17(21)15(25-18(20)22)10-12-8-13(19)16(24-11(3)4)14(9-12)23-6-2/h1,8-11H,6-7H2,2-4H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISQPWCLTZBKN-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC#C)I)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)I)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[3-ethoxy-5-iodo-4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidinedione Core: This can be achieved by reacting a thioamide with a haloketone under basic conditions.

    Introduction of the Benzylidene Group: The benzylidene moiety can be introduced via a condensation reaction between the thiazolidinedione core and an appropriate benzaldehyde derivative.

    Functional Group Modifications: The ethoxy, iodo, and propan-2-yloxy groups can be introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinedione core.

    Reduction: Reduction reactions could target the benzylidene double bond or the thiazolidinedione core.

    Substitution: The ethoxy, iodo, and propan-2-yloxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K₂CO₃) in polar aprotic solvents are typical.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[3-ethoxy-5-iodo-4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiazolidinedione derivatives are often studied for their potential as anti-inflammatory, anti-cancer, and anti-diabetic agents.

Medicine

In medicine, compounds of this class are investigated for their ability to modulate various biological pathways, potentially leading to new therapeutic agents.

Industry

Industrially, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (5E)-5-[3-ethoxy-5-iodo-4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione would depend on its specific biological target. Generally, thiazolidinediones are known to interact with nuclear receptors such as PPARγ (peroxisome proliferator-activated receptor gamma), influencing gene expression and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

Uniqueness

What sets (5E)-5-[3-ethoxy-5-iodo-4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione apart is its unique substitution pattern, which could confer distinct biological activities or chemical reactivity compared to other thiazolidinediones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[3-ethoxy-5-iodo-4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[3-ethoxy-5-iodo-4-(propan-2-yloxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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